molecular formula C21H30N6O B2605270 1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2415552-39-3

1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B2605270
CAS No.: 2415552-39-3
M. Wt: 382.512
InChI Key: DNJXSFIRTKNANN-UHFFFAOYSA-N
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Description

1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound featuring multiple functional groups, including imidazole, piperidine, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multi-step organic synthesis. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to fully saturated derivatives .

Scientific Research Applications

1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the piperidine and piperazine rings can interact with receptors and ion channels . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

3-methyl-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O/c1-24-13-15-26(16-14-24)10-3-4-17-28-18-7-11-27(12-8-18)21-23-19-6-5-9-22-20(19)25(21)2/h5-6,9,18H,7-8,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJXSFIRTKNANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=C(N3C)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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